4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both a thiophene and a thiazole ring. Thiophene is a five-membered ring containing sulfur, while thiazole is a five-membered ring containing both sulfur and nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine typically involves the formation of the thiophene and thiazole rings followed by their coupling. One common method is the Friedel–Crafts acylation of 2,5-dimethylthiophene with an appropriate acyl chloride, followed by cyclization to form the thiazole ring . The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene 1,1-dioxide.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur on both the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reductive desulfurization can be achieved using hydrogen in the presence of transition metal catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to thiophene 1,1-dioxide, while reduction can yield dihydro derivatives .
Scientific Research Applications
4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit specific kinases or modulate receptor activity . The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
1-(2,5-Dimethylthien-1,1-dioxide-3-yl)-2-(2,5-dimethylthien-3-yl)hexafluorocyclopentene: Used in photochromic applications.
Uniqueness
4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine is unique due to the presence of both thiophene and thiazole rings, which confer distinct electronic and steric properties. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts .
Properties
IUPAC Name |
4-(2,5-dimethylthiophen-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-5-3-7(6(2)13-5)8-4-12-9(10)11-8/h3-4H,1-2H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDWLGWJNNTNGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374437 |
Source
|
Record name | 4-(2,5-dimethylthien-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436152-83-9 |
Source
|
Record name | 4-(2,5-dimethylthien-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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